4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound “4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide . Sulfonamides are a group of compounds known for their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of similar sulfonamides has been reported in the literature . The process typically involves the reaction of an amine with a sulfonyl chloride in an aqueous alkaline medium. The resulting product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H22N4O4S2 . The InChI representation is InChI=1S/C16H22N4O4S2/c1-4-5-10-20(2)26(22,23)13-8-6-12(7-9-13)15(21)17-16-19-18-14(24-16)11-25-3/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,21) .Scientific Research Applications
Crystal Structure and Biological Studies
The study on "Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives" elaborates on the synthesis, spectral characterization, and biological activities (antioxidant and antibacterial) of oxadiazole derivatives. This research highlights the potential of oxadiazole compounds in developing antibacterial and antioxidant agents, suggesting a possible application area for the query compound in similar contexts (Subbulakshmi N. Karanth et al., 2019).
Anti-Inflammatory and Anti-Cancer Agents
Another study on "Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents" explores the synthesis of novel compounds with potential anti-inflammatory and anticancer activities. This suggests a research application for the query compound in exploring new therapeutic agents against inflammation and cancer (Madhavi Gangapuram & K. Redda, 2009).
Anticancer Evaluation
The research on "Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides" indicates the anticancer activity of synthesized compounds against various cancer cell lines. It presents another application avenue for the query compound in anticancer drug development, given the structural similarities (B. Ravinaik et al., 2021).
Human Carbonic Anhydrase Inhibitors
A study on "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors" demonstrates the potential of benzamide-4-sulfonamides as inhibitors for various human carbonic anhydrase isoforms. This indicates the query compound could be investigated for its efficacy in inhibiting carbonic anhydrases, a valuable property in treating conditions like glaucoma, edema, and epilepsy (M. Abdoli et al., 2018).
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-3-4-11-26(2)33(28,29)17-8-5-15(6-9-17)20(27)23-22-25-24-21(32-22)16-7-10-18-19(14-16)31-13-12-30-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGPSWKLBGDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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